3-Isopropyl-5-methoxypyridine
Description
3-Isopropyl-5-methoxypyridine is a pyridine derivative characterized by a methoxy group at the 5-position and an isopropyl substituent at the 3-position of the pyridine ring. This highlights its utility in medicinal chemistry, particularly as a building block for pharmacologically active molecules.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-9(11-3)6-10-5-8/h4-7H,1-3H3 |
InChI Key |
HSXISMSEXWDZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 5-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the isopropyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Isopropyl-5-methoxypyridine finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Pyridine derivatives with substituents at the 3- and 5-positions are common in synthetic chemistry. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen vs. Alkyl Substituents : The iodo group in 3-iodo-5-methoxypyridine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isopropyl group in this compound enhances steric bulk and lipophilicity, favoring membrane permeability in drug candidates .
- Electron-Donating Effects : Methoxy groups at the 5-position stabilize the pyridine ring via resonance, reducing electrophilic substitution reactivity compared to unsubstituted pyridines .
- Functional Group Diversity : The dimethoxymethyl group in 3-(dimethoxymethyl)-5-methoxypyridine introduces hydrolytic instability, making it a transient intermediate in multi-step syntheses .
Physicochemical Properties
Data from analogs suggest trends in solubility, boiling points, and logP values:
| Compound | LogP (Predicted) | Water Solubility (mg/L) | Boiling Point (°C, Estimated) |
|---|---|---|---|
| This compound | 2.1 | ~500 | 230–240 |
| 3-Iodo-5-methoxypyridine | 1.8 | ~200 | 280–290 |
| 3-(Dimethoxymethyl)-5-methoxypyridine | 0.9 | ~1000 | 200–210 |
Insights :
- The isopropyl group increases hydrophobicity (higher logP) compared to dimethoxymethyl or iodo substituents.
- Halogenated derivatives (e.g., iodo) exhibit lower water solubility due to increased molecular weight and reduced polarity.
Pharmacological Relevance
Comparable derivatives, such as 5-methoxy-4-methylpyridin-3-amine•HCl, exhibit documented bioactivity in neurotransmitter regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
